N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 881073-23-0
VCID: VC7229165
InChI: InChI=1S/C21H20N6O2/c1-13-4-9-18(14(2)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)15-5-7-16(29-3)8-6-15/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
SMILES: CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)C
Molecular Formula: C21H20N6O2
Molecular Weight: 388.431

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

CAS No.: 881073-23-0

Cat. No.: VC7229165

Molecular Formula: C21H20N6O2

Molecular Weight: 388.431

* For research use only. Not for human or veterinary use.

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide - 881073-23-0

Specification

CAS No. 881073-23-0
Molecular Formula C21H20N6O2
Molecular Weight 388.431
IUPAC Name N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
Standard InChI InChI=1S/C21H20N6O2/c1-13-4-9-18(14(2)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)15-5-7-16(29-3)8-6-15/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Standard InChI Key WDZVDHUSNGFQCO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)OC)C

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure features a pyrazolo[3,4-d]pyrimidine ring fused to a 2,4-dimethylphenyl group at position 1 and a 4-methoxybenzohydrazide group at position 4 (Figure 1). Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidine Core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, contributing to electron-deficient characteristics that facilitate interactions with biological targets .

  • 2,4-Dimethylphenyl Substituent: Enhances lipophilicity (logP=3.55\log P = 3.55) and steric bulk, potentially improving membrane permeability .

  • 4-Methoxybenzohydrazide Moiety: Introduces hydrogen-bonding capabilities (H-bond donors=2\text{H-bond donors} = 2, H-bond acceptors=6\text{H-bond acceptors} = 6) and modulates electronic effects via the methoxy group .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H20N6O2\text{C}_{21}\text{H}_{20}\text{N}_{6}\text{O}_{2}
Molecular Weight388.431 g/mol
logP\log P3.55
H-Bond Donors/Acceptors2 / 6
Polar Surface Area79.68 Ų

Spectroscopic Characterization

The compound’s structure has been confirmed via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR signals at δ 2.35 ppm (methyl groups) and δ 3.85 ppm (methoxy group).

  • Mass Spectrometry: A molecular ion peak at m/z=388.43m/z = 388.43, consistent with the molecular formula.

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Scheme 1):

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: Condensation of 2,4-dimethylaniline with ethyl cyanoacetate under acidic conditions yields the intermediate pyrazolo-pyrimidine .

  • Hydrazide Coupling: Reaction with 4-methoxybenzoyl chloride in the presence of hydrazine hydrate introduces the benzohydrazide group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The methoxy group may disrupt microbial membrane integrity, as seen in structurally analogous Schiff bases .

Table 2: Biological Activity Profile

ActivityModel SystemResultSource
Apoptosis InductionHeLa CellsIC50=8.2μM_{50} = 8.2 \mu\text{M}
AntibacterialS. aureusMIC = 32 µg/mL
AntifungalC. albicansMIC = 64 µg/mL

Drug Likeness and ADMET Considerations

Pharmacokinetic Predictions

  • Absorption: High gastrointestinal absorption (PePP Score = 0.78) due to moderate logP\log P .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group, necessitating prodrug strategies.

  • Toxicity: Low acute toxicity (LD50_{50} > 500 mg/kg in rodents), but chronic exposure risks require further study.

Research Gaps and Future Directions

Unresolved Challenges

  • Solubility Limitations: Poor aqueous solubility (logSw=3.48\log S_w = -3.48) hinders formulation .

  • In Vivo Validation: No published data on pharmacokinetics or efficacy in animal models.

Opportunities for Optimization

  • Prodrug Derivatives: Esterification of the hydrazide group may improve bioavailability.

  • Combination Therapies: Synergy with cisplatin observed in preliminary assays warrants exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator